molecular formula C11H11BrO B8691230 (R)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE

(R)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE

Cat. No.: B8691230
M. Wt: 239.11 g/mol
InChI Key: AJKPXKHWCHZLSF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE is a chiral compound featuring a cyclopentanone ring substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-bromobenzaldehyde.

    Reaction Conditions: A common method involves the use of a chiral catalyst to induce the desired stereochemistry. The reaction may proceed via an aldol condensation followed by a reduction step.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, focusing on cost-effectiveness, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(R)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (R)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be specific to the compound’s use and require detailed study.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(4-Chlorophenyl)cyclopentanone: Similar structure with a chlorine atom instead of bromine.

    (3R)-3-(4-Fluorophenyl)cyclopentanone: Similar structure with a fluorine atom instead of bromine.

    (3R)-3-(4-Methylphenyl)cyclopentanone: Similar structure with a methyl group instead of bromine.

Uniqueness

The uniqueness of (R)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine is a larger atom compared to chlorine or fluorine, which can affect the compound’s steric and electronic properties.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

(3R)-3-(4-bromophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H11BrO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2/t9-/m1/s1

InChI Key

AJKPXKHWCHZLSF-SECBINFHSA-N

Isomeric SMILES

C1CC(=O)C[C@@H]1C2=CC=C(C=C2)Br

Canonical SMILES

C1CC(=O)CC1C2=CC=C(C=C2)Br

Origin of Product

United States

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